butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 1021251-44-4
VCID: VC11973851
InChI: InChI=1S/C24H23N3O2S/c1-3-4-13-29-24(28)19-9-11-21(12-10-19)26-15-20(14-25)23-27-22(16-30-23)18-7-5-17(2)6-8-18/h5-12,15-16,26H,3-4,13H2,1-2H3/b20-15+
SMILES: CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.5 g/mol

butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

CAS No.: 1021251-44-4

Cat. No.: VC11973851

Molecular Formula: C24H23N3O2S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate - 1021251-44-4

Specification

CAS No. 1021251-44-4
Molecular Formula C24H23N3O2S
Molecular Weight 417.5 g/mol
IUPAC Name butyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Standard InChI InChI=1S/C24H23N3O2S/c1-3-4-13-29-24(28)19-9-11-21(12-10-19)26-15-20(14-25)23-27-22(16-30-23)18-7-5-17(2)6-8-18/h5-12,15-16,26H,3-4,13H2,1-2H3/b20-15+
Standard InChI Key GCCVXWYMXKNNJH-HMMYKYKNSA-N
Isomeric SMILES CCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C
SMILES CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C
Canonical SMILES CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s IUPAC name, butyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate, reflects its three primary components:

  • Butyl benzoate backbone: A butyl ester group attached to a para-substituted benzoic acid.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a 4-methylphenyl group at the 4-position.

  • Ethenylamino linker: A conjugated system bridging the benzoate and thiazole moieties, featuring a cyano group and an E-configuration double bond.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1021251-44-4
Molecular FormulaC24H23N3O2S\text{C}_{24}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight417.5 g/mol
IUPAC Namebutyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate

The canonical SMILES representation (CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C) confirms the spatial arrangement of functional groups, critical for predicting reactivity and interactions.

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) for this compound remain unpublished, analogous thiazole-containing molecules exhibit distinct absorption bands for the C=N stretch (1600–1650 cm1^{-1}) and S-C=N vibrations (650–750 cm1^{-1}). Computational studies using tools like density functional theory (DFT) could model its electronic properties, such as HOMO-LUMO gaps, to infer redox behavior or binding affinities.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate likely involves multi-step organic reactions:

  • Thiazole ring formation: Cyclization of 4-methylphenyl thiourea with α-haloketones or via Hantzsch thiazole synthesis.

  • Ethenylamino linker introduction: Condensation of a cyanoacetamide derivative with the thiazole-aldehyde intermediate under basic conditions.

  • Esterification: Coupling the resulting amine with butyl 4-aminobenzoate using carbodiimide-based coupling agents.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
Thiazole formationThiourea, α-bromoketone, EtOH, refluxCyclization to thiazole
CondensationCyanoacetamide, K2_2CO3_3, DMFEthenylamino bridge formation
EsterificationDCC, DMAP, CH2_2Cl2_2Benzoate ester coupling

Yield optimization would require careful control of solvent polarity, temperature, and catalyst selection, as side reactions like hydrolysis or isomerization could reduce purity.

Reactivity and Stability

The compound’s reactivity is dominated by:

  • Ester group: Susceptible to hydrolysis under acidic or basic conditions, yielding 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoic acid.

  • Thiazole ring: Resistant to electrophilic substitution but prone to nucleophilic attack at the 2-position.

  • Cyano group: May participate in cycloaddition reactions or serve as a hydrogen bond acceptor.

Stability studies are absent, but analogs suggest sensitivity to UV light due to the conjugated system, necessitating storage in amber containers.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (estimated via XLogP3: ~4.2) indicates high lipophilicity, favoring membrane permeability but limiting aqueous solubility. The butyl ester enhances lipid solubility, while the polar cyano and thiazole groups may facilitate moderate solubility in polar aprotic solvents like DMSO or DMF.

Thermal Properties

No experimental data exist for melting/boiling points. Thermogravimetric analysis (TGA) of similar thiazoles shows decomposition onset temperatures near 200°C, suggesting moderate thermal stability.

Research Findings and Future Directions

Current Knowledge Gaps

  • Biological activity: No in vitro or in vivo studies confirm antimicrobial, anticancer, or herbicidal efficacy.

  • Mechanistic insights: The role of the E-configuration ethenylamino linker in target binding remains unexplored.

  • Toxicology: Safety profiles and metabolic pathways are unknown.

Recommended Studies

  • In vitro screening: Antibacterial assays against Gram-positive/negative strains.

  • Molecular docking: Virtual screening against DHFR or tubulin.

  • ADMET profiling: HepG2 cytotoxicity, microsomal stability.

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